molecular formula C22H44O2S B14552790 4-[(Hexadecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane CAS No. 62244-43-3

4-[(Hexadecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane

Cat. No.: B14552790
CAS No.: 62244-43-3
M. Wt: 372.7 g/mol
InChI Key: GPAVEEANUFKNEM-UHFFFAOYSA-N
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Description

4-[(Hexadecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane is an organic compound characterized by its unique structure, which includes a dioxolane ring and a long hexadecylsulfanyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Hexadecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane typically involves the reaction of 2,2-dimethyl-1,3-dioxolane with a hexadecylsulfanyl methylating agent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Hexadecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the hexadecylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfur-containing group, yielding simpler dioxolane derivatives.

    Substitution: The methyl group attached to the dioxolane ring can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Simpler dioxolane derivatives.

    Substitution: Functionalized dioxolane compounds with different substituents.

Scientific Research Applications

4-[(Hexadecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 4-[(Hexadecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane involves its interaction with specific molecular targets. The hexadecylsulfanyl group can interact with lipid membranes, potentially disrupting their structure and function. Additionally, the dioxolane ring may interact with enzymes or receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(Hexadecylsulfanyl)methyl]phenol
  • 2,2-Dimethyl-1,3-dioxolan-4-ylmethanol

Uniqueness

4-[(Hexadecylsulfanyl)methyl]-2,2-dimethyl-1,3-dioxolane is unique due to its combination of a dioxolane ring and a long hexadecylsulfanyl chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not be able to fulfill.

Properties

CAS No.

62244-43-3

Molecular Formula

C22H44O2S

Molecular Weight

372.7 g/mol

IUPAC Name

4-(hexadecylsulfanylmethyl)-2,2-dimethyl-1,3-dioxolane

InChI

InChI=1S/C22H44O2S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25-20-21-19-23-22(2,3)24-21/h21H,4-20H2,1-3H3

InChI Key

GPAVEEANUFKNEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSCC1COC(O1)(C)C

Origin of Product

United States

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